(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-10-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-12(17)5-4-11-8-10-3-1-2-9-6-7-15(13(9)10)14(11)18/h1-5,8H,6-7H2,(H,16,17)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYDDSSZZRFPCM-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420667 | |
| Record name | (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-45-3 | |
| Record name | (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis
The preparation can be broken down into specific steps with detailed conditions:
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Substituted aniline + ketoester in acidic medium | Forms pyrroloquinoline scaffold |
| 2 | Condensation | Intermediate + aldehyde/ketone in basic medium | Adds acrylic acid functionality |
| 3 | Purification | Recrystallization or column chromatography | Yields pure compound |
Reaction Optimization
Key Parameters
To optimize yield and purity:
- Temperature Control : Cyclization is typically performed at elevated temperatures (80–120°C) to ensure complete reaction.
- Catalysts : Acidic catalysts like sulfuric acid or Lewis acids (e.g., aluminum chloride) are used for cyclization.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for condensation reactions.
- Base Selection : Strong bases such as NaOH are used to drive condensation to completion.
Observations
- Side reactions, such as polymerization of acrylic acid derivatives, can be minimized by controlling reaction time and temperature.
- The use of protective atmospheres (e.g., nitrogen) prevents oxidation during sensitive steps.
Analytical Characterization
The synthesized compound is verified using analytical techniques:
- NMR Spectroscopy : Confirms the structure and double-bond stereochemistry (E-isomer).
- Mass Spectrometry : Validates molecular weight (241.24 g/mol).
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
Challenges in Synthesis
Solutions
- Employing microwave-assisted synthesis for faster cyclization.
- Using high-purity reagents and solvents.
- Implementing real-time monitoring techniques like HPLC during reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted pyrroloquinoline derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising areas for (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid is its potential as an anticancer agent. Research indicates that derivatives of pyrroloquinoline compounds exhibit cytotoxic effects on various cancer cell lines. For instance:
- A study demonstrated that similar compounds inhibited cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also shown antimicrobial properties against a range of pathogens. In vitro studies have reported effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. Its acrylate functionality allows for polymerization processes that can yield materials with tailored properties for specific applications such as coatings and adhesives.
Photovoltaic Materials
Recent research has explored the use of this compound in organic photovoltaic devices. The incorporation of pyrroloquinoline derivatives into polymer matrices has been shown to enhance charge transport properties and increase the efficiency of solar cells .
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of pyrroloquinoline derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models compared to controls. The study highlighted the compound's ability to modulate key signaling pathways involved in cancer progression .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that at sub-MIC concentrations, the compound could inhibit biofilm formation—a critical factor in chronic infections—demonstrating its potential as a therapeutic agent against biofilm-associated pathogens .
Mechanism of Action
The mechanism of action of (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The pathways affected would depend on the specific interactions and the cellular context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid with structurally and functionally related compounds:
Key Findings:
Structural Variations and Bioactivity: The carboxamide derivative (C₂₀H₁₇N₃O₄) in achieved clinical success as a diuretic, highlighting the importance of the carboxamide group in enhancing renal targeting . The tetrahydro-pyrroloquinoline analog (11a) in inhibits CYP enzymes, suggesting that saturation of the pyrroloquinoline ring (1,2,5,6-tetrahydro) enhances conformational flexibility for enzyme binding .
Functional Group Impact: Replacing the acrylic acid with a carboxylic acid (C₁₂H₉NO₃, ) reduces molecular weight and alters solubility. The absence of the α,β-unsaturated system may decrease reactivity in Michael addition or redox processes .
Synthetic Utility: The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid () serves as a precursor for fused heterocycles, underscoring the role of carboxylic acid groups in facilitating condensation reactions .
Biological Activity
(2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrroloquinoline derivatives, which have been studied for various pharmacological properties. Understanding the biological activity of this compound can pave the way for its application in medicinal chemistry.
- Molecular Formula : C14H11NO3
- Molecular Weight : 241.24 g/mol
- CAS Number : 386715-45-3
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A related study demonstrated that a pyrroloquinoline derivative exhibited an IC50 value of 1.2 µM against MCF-7 breast cancer cells and induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
- Mechanism of Action : The anticancer effect is often attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrroloquinoline derivatives have shown effectiveness against bacterial strains.
- In vitro Studies : Compounds from this class demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Antileishmanial Activity
Recent studies have explored the antileishmanial properties of pyrroloquinoline derivatives.
- In vivo Efficacy : A study reported that a related compound showed a 56.2% reduction in liver parasite burden in infected mice when administered at a dose of 12.5 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Presence of keto group | Enhances anticancer activity |
| Substitution on aromatic ring | Alters selectivity towards cancer cell types |
| Functional groups on the side chain | Modulates solubility and bioavailability |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for assessing the viability of this compound as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of pyrroloquinoline precursors with acrylic acid derivatives. For example, methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate analogs are synthesized via cyclization of substituted anilines with maleic anhydride, followed by esterification .
- Step 2 : Introduction of the acrylic acid moiety via Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol) to ensure stereoselective formation of the (2E)-isomer .
- Optimization : Reaction temperature (70–90°C), solvent polarity (ethanol/water mixtures), and catalyst choice (e.g., triethylamine vs. piperidine) critically influence yield. Monitoring via TLC and adjusting pH during crystallization can improve purity (>95%) .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the vinyl proton (δ 6.8–7.2 ppm, doublet, J = 16 Hz for E-configuration), aromatic protons from the pyrroloquinoline core (δ 7.5–8.3 ppm), and the carboxylic acid proton (δ 12–13 ppm, broad) .
- 13C NMR : The α,β-unsaturated carbonyl group appears at δ 165–170 ppm, while the 4-oxo group resonates at δ 180–185 ppm .
- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1650 cm⁻¹ (conjugated C=C) confirm functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Test concentrations from 1–256 µg/mL, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48-hour exposure, comparing to doxorubicin .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecule’s geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA gyrase for antimicrobial activity). Dock the compound into the active site (PDB: 1KZN), assessing binding energy (ΔG < −7 kcal/mol suggests strong affinity) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration in media). For example, discrepancies in IC₅₀ values may arise from differing serum-free vs. serum-containing conditions .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities like stereoisomers (e.g., 2Z-isomer) can skew bioactivity results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) .
Q. How can catalytic asymmetric synthesis improve enantiomeric excess (ee) of the compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
